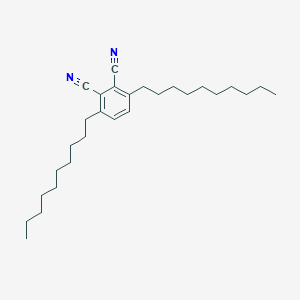

3,6-Bis(decyl)phthalonitrile

Übersicht

Beschreibung

3,6-Bis(decyl)phthalonitrile is a chemical compound with the molecular formula C28H44N2 and a molecular weight of 408.68 . It is used for proteomics research .

Synthesis Analysis

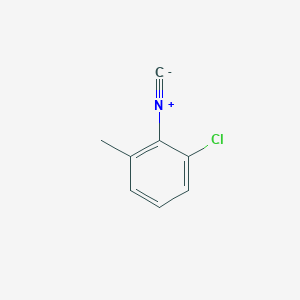

The synthesis of 3,6-Bis(decyl)phthalonitrile involves a multi-step reaction . The first step involves the use of 2,6-dimethylpyridine and dichloromethane in an inert atmosphere at temperatures ranging from -20 to 20 °C for 14 hours . The second step involves the use of lithium chloride, potassium phosphate, and (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran for 10 hours at 20 °C in an inert atmosphere, followed by reflux .Molecular Structure Analysis

The molecular structure of 3,6-Bis(decyl)phthalonitrile is represented by the formula C28H44N2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,6-Bis(decyl)phthalonitrile have been described in the synthesis analysis section above .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Phthalocyanines :

- Phthalonitriles like 3,6-Bis(decyl)phthalonitrile are precursors for the synthesis of phthalocyanines. These compounds exhibit unique properties like discotic liquid crystal behavior, which are of interest in materials science (McKeown, Chambrier, & Cook, 1990).

- Different synthetic pathways to obtain 3,6-disubstituted phthalonitriles have been explored, leading to various phthalocyanine derivatives with applications in near-infrared absorption and as precursors for highly substituted phthalocyanine derivatives (Heeney et al., 2013).

Photophysicochemical and Biological Properties :

- Novel phthalonitriles have been studied for their potential in photodynamic and sonophotodynamic therapies. These therapies are significant in the medical field for treating infectious diseases. Phthalocyanine derivatives show high singlet quantum yields, making them effective for these therapies (Farajzadeh et al., 2021).

Spectroscopic and Computational Studies :

- Specific phthalonitriles have been synthesized and characterized, with studies focusing on their molecular structure and potential applications in chemical science. These compounds can react to form novel synthetic pathways and exhibit unique properties (Hasan & Shalaby, 2016).

High-Temperature Applications :

- Phthalonitrile polymers derived from 3,6-Bis(decyl)phthalonitrile exhibit high thermal and thermo-oxidative stabilities, making them suitable for high-temperature applications. Such polymers have potential uses in aerospace and other industries requiring materials with high thermal resistance (Wang et al., 2018).

Safety and Hazards

The safety data sheet for phthalonitrile indicates that it may form combustible dust concentrations in air and is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or ingestion, immediate medical attention is required .

Zukünftige Richtungen

Phthalonitrile resins, which include 3,6-Bis(decyl)phthalonitrile, have shown potential applications in the electronics field due to their unique properties such as low dielectric loss, a densely cross-linked network, an abundant polyaromatic structure, high thermal stability, and mechanical properties . Future research will likely focus on improving the solubility and processibility of these resins, as well as exploring new functions and applications for electronic devices .

Eigenschaften

IUPAC Name |

3,6-didecylbenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-19-25-21-22-26(28(24-30)27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZGQEHPKNNPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(C(=C(C=C1)CCCCCCCCCC)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397415 | |

| Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Bis(decyl)phthalonitrile | |

CAS RN |

119931-48-5 | |

| Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

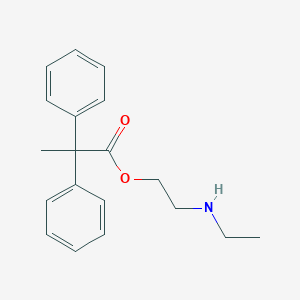

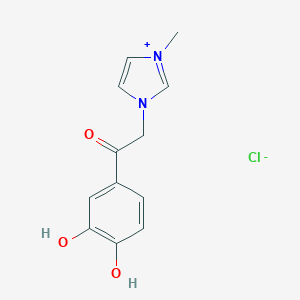

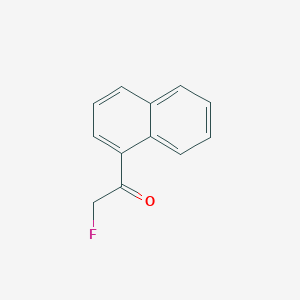

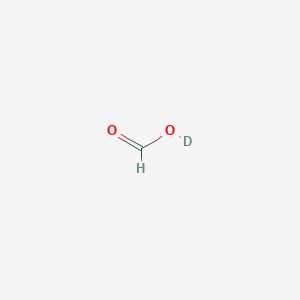

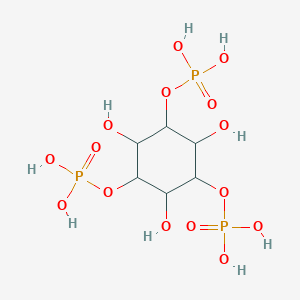

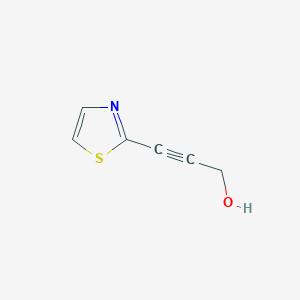

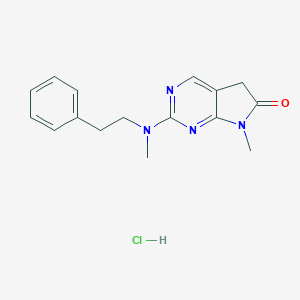

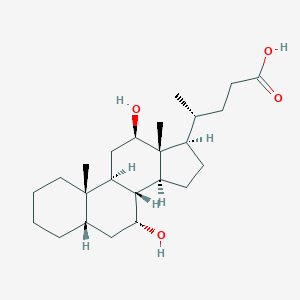

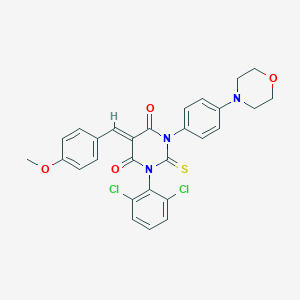

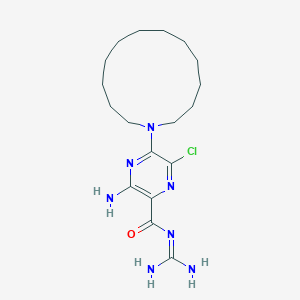

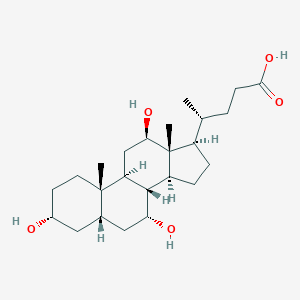

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.